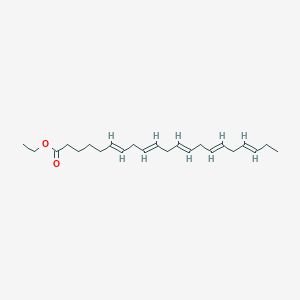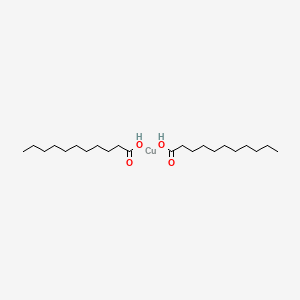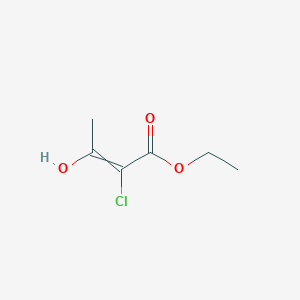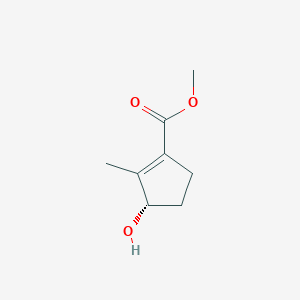![molecular formula C11H15NO2 B13816718 Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyanobicyclo[320]heptane-3-carboxylate is a bicyclic compound featuring a unique structure that includes a cyano group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate typically involves the cycloaddition reactions of suitable precursors. One common method includes the [2+2] cycloaddition of alkenes with isoxazoline-3-carboxylates under visible light-mediated energy transfer catalysis . This method leverages the biradical nature of the triplet excited state of the isoxazoline-3-carboxylates to achieve the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-cyanocyclohexanecarboxylate
- Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
- Ethyl 1-cyanocyclobutanecarboxylate
Uniqueness
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts. This structural complexity can lead to enhanced reactivity and specificity in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-10(13)11(7-12)5-8-3-4-9(8)6-11/h8-9H,2-6H2,1H3 |
Clé InChI |
WDSGODLRWHDMMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2CCC2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)



![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)

![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)




![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
